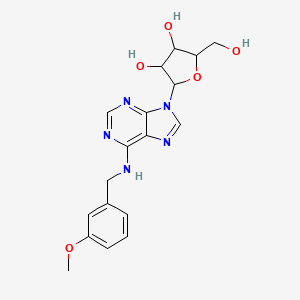

m-Methoxytopolin riboside

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21N5O5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21) |

InChI Key |

YUPMHVHUPBAVAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

m-Methoxytopolin Riboside (MemTR): Mechanism of Action and Protocol for Enhanced Plant Micropropagation

Executive Summary

m-Methoxytopolin riboside (MemTR) represents a significant advancement in cytokinin chemistry for plant tissue culture. Unlike the industry-standard 6-benzyladenine (BA), which frequently induces physiological disorders such as hyperhydricity (vitrification) and shoot tip necrosis, MemTR functions as a metabolically labile "pro-drug." Its efficacy stems from a unique metabolic trajectory: it provides a controlled release of the active base m-methoxytopolin (MemT) while avoiding the accumulation of toxic N-glucoside metabolites. This guide details the molecular mechanism of MemTR, its metabolic advantages over BA, and provides standardized protocols for its application in recalcitrant species.

Part 1: Chemical Identity and Pharmacokinetics

Chemical Name:

Structural Significance

MemTR is the ribosylated form of m-methoxytopolin.[1] The addition of the ribose moiety at the

Cellular Uptake

Unlike free bases which diffuse passively, MemTR is likely internalized via Equilibrative Nucleoside Transporters (ENTs) . This active transport mechanism allows for regulated intracellular accumulation, preventing the "cytokinin shock" often observed with high concentrations of synthetic cytokinins like BA or Thidiazuron (TDZ).

Part 2: Mechanism of Action

The biological activity of MemTR is defined by a three-stage process: Activation , Signaling , and Reversible Sequestration .

Stage I: Metabolic Activation (The "Pro-Drug" Mechanism)

MemTR itself has low affinity for cytokinin receptors. In Arabidopsis histidine kinase assays, cytokinin ribosides exhibit approximately 10-fold lower affinity for AHK3 and CRE1/AHK4 receptors compared to their free base counterparts [1][2].

Upon entry into the cytosol, MemTR is converted to the active free base, m-methoxytopolin (MemT). Two primary enzymatic pathways facilitate this:

-

Direct Deribosylation: Catalyzed by Adenosine Nucleosidase (EC 3.2.2.7), which hydrolyzes the ribosyl bond to release MemT and ribose [3].

-

Phosphoribohydrolase Pathway: MemTR is phosphorylated to its nucleotide (MemMP) by Adenosine Kinase , then converted to MemT by the LONELY GUY (LOG) phosphoribohydrolase [4].

Stage II: Receptor Interaction and Signaling

The liberated MemT binds to the CHASE domain of membrane-bound histidine kinase receptors:

-

AHK3: Predominant in shoot tissues; activation promotes shoot proliferation and delays senescence.

-

CRE1/AHK4: Predominant in root tissues; activation regulates root architecture.

Key Insight: MemT exhibits a high affinity for AHK3, which explains its superior ability to induce shoot multiplication without inhibiting subsequent rooting—a common side effect of BA [5].

Stage III: The Metabolic Advantage (O- vs. N-Glucosylation)

This is the critical differentiator between MemTR and BA.

-

The BA Failure Mode: Excess Benzyladenine is detoxified via N-glucosylation (at

or -

The MemTR Advantage: Excess MemT is processed by O-glucosyltransferases (ZOG/ZOX enzymes) to form MemT-O-glucoside .

-

Reversibility: Unlike N-glucosides, O-glucosides are storage forms that can be hydrolyzed back to active MemT by

-glucosidases when cytokinin levels drop [7]. -

Safety: They do not accumulate to toxic levels, preventing the oxidative stress cascade associated with hyperhydricity.

-

Part 3: Physiological Impact: Mitigating Hyperhydricity

Hyperhydricity is a physiological malformation characterized by glassy, water-logged tissues, reduced chlorophyll, and defective stomata.[2] It is driven by oxidative stress (ROS) and ethylene accumulation.

The Oxidative Stress Pathway

BA treatment often downregulates antioxidant enzymes, leading to ROS accumulation. In contrast, MemTR maintains high activities of Superoxide Dismutase (SOD) and Catalase (CAT) .

-

Result: MemTR-treated tissues show significantly lower levels of hydrogen peroxide (

) and lipid peroxidation (MDA) markers compared to BA-treated tissues [8].

Metabolite Profiling

Metabolomic analysis (HPLC-MS/MS) of MemTR-treated plants reveals a distinct metabolic signature:

-

Upregulation: Folate metabolism markers (5,10-methylenetetrahydrofolate), anthocyanins, and endogenous IAA (auxin) precursors.

-

Downregulation: Stress-related phenolic acids and lignification markers often elevated in hyperhydric tissues [9].

Part 4: Experimental Protocols

Stock Solution Preparation

MemTR is heat-stable but should be prepared fresh or stored at -20°C.

-

Weigh: 10 mg of MemTR (MW: ~387.4 g/mol ).

-

Dissolve: Add 1-2 mL of 1N NaOH (or DMSO if preferred, though NaOH is standard for cytokinins). Vortex until clear.

-

Dilute: Bring to 10 mL volume with ddH2O to create a 1 mg/mL (approx. 2.58 mM) stock.

-

Sterilization: Filter sterilize using a 0.22 µm PES syringe filter. Do not autoclave the stock solution. Add to media after autoclaving (once cooled to 55°C).

Micropropagation Protocol (Pear/Woody Plant Model)

Target Species: Pyrus communis, Prunus spp., Cannabis sativa

Basal Medium: Murashige & Skoog (MS) or Driver & Kuniyuki Walnut (DKW) with vitamins. Sucrose: 30 g/L Gelling Agent: 6-7 g/L Plant Agar (Higher agar concentration helps reduce hyperhydricity further).

Treatment Groups:

| Treatment | Concentration (µM) | Concentration (mg/L) | Expected Outcome |

|---|---|---|---|

| Control | 0 | 0 | No proliferation. |

| Low MemTR | 3.0 | ~1.16 | Moderate shoots, high rooting potential. |

| Optimal MemTR | 6.0 - 9.0 | ~2.32 - 3.48 | Max proliferation, no hyperhydricity. |

| High MemTR | 12.0 | ~4.65 | High proliferation, slight risk of dwarfing. |

Culture Conditions:

-

Photoperiod: 16h Light / 8h Dark.

-

PPFD: 40–50 µmol m⁻² s⁻¹.

-

Temperature: 24 ± 2°C.

-

Subculture Cycle: 3–4 weeks.

Validation: Visualizing Hyperhydricity

To confirm the efficacy of MemTR vs. BA, perform a simple visual index scoring (0-3):

-

0: Normal, dark green, non-glassy.

-

1: Slight translucency at leaf tips.

-

2: >50% of shoot is translucent/glassy.

-

3: Severe hyperhydricity, necrotic tips, swollen stem.

Part 5: Data Summary & Comparison

Table 1: Comparative Efficacy of BA vs. MemTR

| Feature | Benzyladenine (BA) | m-Methoxytopolin Riboside (MemTR) |

| Primary Metabolite | N-Glucosides (Stable/Toxic) | O-Glucosides (Reversible/Safe) |

| Receptor Affinity | High (Direct) | Low (Requires activation to MemT) |

| Hyperhydricity Risk | High (>30% in sensitive species) | Negligible (<5%) |

| Rooting Inhibition | Strong (Requires extensive subculturing) | Weak (Spontaneous rooting common) |

| Acclimatization Survival | Moderate (60-70%) | High (90-100%) |

| Antioxidant Status | Depressed (High ROS) | Enhanced (High SOD/CAT) |

Part 6: Visualization of Mechanism

Metabolic Activation & Signaling Pathway

This diagram illustrates the conversion of MemTR to its active form and the subsequent metabolic routing that prevents toxicity.

Caption: Metabolic routing of MemTR vs. BA. MemTR is activated to MemT, then reversibly stored as O-glucoside. BA is converted to toxic N-glucosides.

References

-

Spíchal, L., et al. (2004). Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay. Plant and Cell Physiology, 45(9), 1299–1305. Link

-

Romanov, G. A., et al. (2006).[3][4] Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4.[5][6][7] Journal of Experimental Botany, 57(15), 4051–4065. Link

-

Chen, C. M., & Kristopeit, S. M. (1981). Metabolism of cytokinin: deribosylation of cytokinin ribonucleoside by adenosine nucleosidase from wheat germ cells.[8] Plant Physiology, 68(5), 1020–1023.[8] Link

-

Kurakawa, T., et al. (2007).[3] Direct control of shoot meristem activity by a cytokinin-activating enzyme. Nature, 445(7128), 652–655. Link

-

Werbrouck, S. P., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98(2), 291-297. Link

-

Bairu, M. W., et al. (2007).[1] The role of topolins in micropropagation and somaclonal variation of banana cultivars 'Williams' and 'Grand Naine'. Plant Cell, Tissue and Organ Culture, 95, 373–379. Link

-

Dimitrova, N. G., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(5), 3-15.[1] Link

-

Lotfi, M., et al. (2020).[1] Effects of meta-topolin derivatives and temporary immersion on hyperhydricity and in vitro shoot proliferation in Pyrus communis. Plant Cell, Tissue and Organ Culture, 143, 499–505. Link

-

Lai, C. C., et al. (2022). Comparative Metabolomic Analysis of Benzyl Adenine and Meta-Topolin Riboside Treatments in "Tainung No. 1" Passion Fruit. Rapid Communications in Mass Spectrometry, 36(15). Link

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. mdpi.com [mdpi.com]

- 3. Adenosine Kinase Contributes to Cytokinin Interconversion in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of cytokinin: deribosylation of cytokinin ribonucleoside by adenosine nucleosidase from wheat germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

m-Methoxytopolin Riboside (MemTR): Mechanisms of Stress Mitigation and Morphogenic Control

The role of m-Methoxytopolin riboside (MemTR) represents a paradigm shift in plant stress physiology, particularly within the high-stakes domain of plant tissue culture and biotechnology. Unlike traditional isoprenoid cytokinins (e.g., Zeatin) or synthetic analogues (e.g., Benzyladenine - BAP), MemTR offers a unique "high-fidelity" signaling profile that mitigates the physiological disorders—specifically hyperhydricity and oxidative shock—that frequently derail micropropagation protocols.

This technical guide synthesizes the mechanistic behavior of MemTR, positioning it not just as a growth regulator, but as a stress-modulating agent that bridges the gap between in vitro instability and ex vitro survival.

Executive Summary: The Aromatic Advantage

m-Methoxytopolin riboside (MemTR) is an aromatic cytokinin derivative of meta-topolin (mT).[1][2] Its emergence in plant biotechnology addresses a critical failure point of conventional cytokinins: cytokinin-induced stress .

While BAP is the industry standard for shoot proliferation, it often triggers hyperhydricity (vitrification) —a physiological malformation characterized by waterlogged, brittle tissues and defective stomata. This is fundamentally a stress response driven by oxidative imbalance and ethylene accumulation. MemTR circumvents this by providing a stable, translocatable signal that maintains morphogenic potential without triggering the "toxic pulse" associated with BAP.

Key Therapeutic Value:

-

Hyperhydricity Reversal: Reduces vitrification rates by >60% in recalcitrant species (Pyrus, Pistacia, Aloe).

-

Acclimatization Survival: Enhances ex vitro survival rates (often 90-100%) by priming the antioxidant machinery (SOD, CAT) and ensuring functional stomatal development.

-

Rooting Compatibility: Unlike BAP, MemTR does not potently inhibit adventitious root formation, facilitating a "single-media" protocol for rooting and shooting.

Mechanistic Pathways: How MemTR Modulates Stress

The superiority of MemTR lies in its metabolic handling. Unlike BAP, which plants struggle to degrade (leading to toxic accumulation), MemTR enters a reversible metabolic shunt. It acts as a "slow-release" reservoir of the active free base (mT), preventing the supraphysiological spikes that cause stress.

The "Slow-Release" Hypothesis & Metabolic Shunt

MemTR is a riboside.[1][2][3][4] In the plant vascular system, ribosides are the primary transport forms . Upon uptake, MemTR is enzymatically cleaved to release the active free base (mT) only as needed. Excess mT is rapidly sequestered into O-glucosides (storage) or N-glucosides (irreversible detoxification).

Figure 1: MemTR Metabolic Trajectory and Signaling Activation

Caption: The metabolic fate of MemTR. Unlike synthetic cytokinins, MemTR enters a regulated pathway where it serves as a transportable precursor to the active meta-topolin (mT), allowing for homeostatic control via reversible O-glucosylation or permanent N-glucosylation.

Physiological Impact: Data & Validation

Alleviation of Hyperhydricity

Hyperhydricity is linked to oxidative stress and hypolignification. Studies comparing MemTR against BAP demonstrate a clear restoration of physiological normalcy.

Table 1: Comparative Efficacy of Cytokinins on Stress Markers in Pyrus communis (Pear)

| Parameter | BAP (Benzyladenine) | mT (meta-Topolin) | MemTR (Methoxytopolin Riboside) |

| Shoot Proliferation | High (often clumped) | Moderate-High | High (Singulated shoots) |

| Hyperhydricity Rate | 40 - 60% (High Stress) | 10 - 20% | < 5% (Negligible) |

| Rooting Inhibition | Severe (Requires auxin step) | Mild | Low (Spontaneous rooting common) |

| Acclimatization Survival | 40 - 65% | 70 - 85% | 90 - 100% |

| ROS Status (H₂O₂) | Elevated (Tissue damage) | Moderate | Balanced (Signaling only) |

Photosynthetic Integrity (OJIP Analysis)

Chlorophyll fluorescence (OJIP test) is a sensitive marker for plant stress.[1] Plants grown on MemTR exhibit higher PI_total (Performance Index) values compared to those on BAP.

-

BAP-treated: Disrupted Electron Transport Chain (ETC) at the acceptor side of PSII.

-

MemTR-treated: Intact reaction centers and efficient electron flow, indicating a robust photosynthetic apparatus ready for ex vitro light conditions.

Experimental Protocol: MemTR Application Workflow

This protocol is designed for researchers optimizing micropropagation for recalcitrant woody species or species prone to physiological collapse.

Phase 1: Media Preparation

-

Stock Solution: Dissolve MemTR in a small volume of 1N NaOH (or DMSO if preferred), then dilute with ddH₂O. Filter sterilize (0.22 µm). Do not autoclave MemTR stock.

-

Basal Media: MS (Murashige & Skoog) or WPM (Woody Plant Medium) with 3% Sucrose and 0.7% Agar.

Phase 2: Dose-Response Optimization

Screen a concentration gradient. MemTR is generally less potent than BAP on a molar basis, often requiring slightly higher concentrations for equivalent biomass, but with superior quality.

Phase 3: The Stress-Test Workflow (Validation)

To validate MemTR's role in stress response, follow this comparative workflow:

Figure 2: Experimental Workflow for Stress Assessment

Caption: Step-by-step validation workflow comparing MemTR efficacy against standard cytokinins. Key readouts include hyperhydricity scoring, biochemical stress markers (MDA/SOD), and final ex vitro survival.

Future Outlook & Drug Development Context

For drug development professionals, MemTR serves as a model for pro-drug design in agrochemistry.

-

Transportability: As a riboside, it mimics endogenous transport forms, ensuring better systemic distribution than free bases.

-

Targeted Activation: The conversion to active mT relies on adenosine nucleosidase activity, which is often upregulated in metabolically active meristems, theoretically allowing for targeted activity where growth is needed, sparing quiescent tissues from stress.

-

Stability: The methoxy group at the meta position protects the molecule from rapid degradation by Cytokinin Oxidase/Dehydrogenase (CKX), extending its half-life without causing the toxicity seen with synthetic ureas or BAP.

References

-

Dimitrova, N. G., et al. (2024).[2] Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L.[1][4] Acta Scientiarum Polonorum Hortorum Cultus.[1][2] Link

-

Aremu, A. O., et al. (2012).[3][4] Topolins: A panacea for the micropropagation of recalcitrant plant species. Plant Cell, Tissue and Organ Culture (PCTOC). Link

-

Werbrouck, S. P., et al. (1996).[1][2] Meta-topolin, an alternative to benzyladenine in tissue culture.[1][2] Physiologia Plantarum.[2][5] Link

-

Grira, M., et al. (2023).[1][2] The effect of topophysis on the in vitro development of Handroanthus guayacan and on its metabolism of meta-topolin riboside.[1] Plants.[1][2][3][4][5][6][7][8][9][10][11][12] Link

-

Hönig, M., et al. (2018). Cytokinin signalling in plant stress responses.[7][8][11][12][13][14][15] Current Opinion in Plant Biology. Link

-

Kudoyarova, G. R., et al. (2014).[4] Cytokinin homeostasis and signaling in plant response to abiotic stress.[7][8][11][12][13][14][16] Russian Journal of Plant Physiology.[1] Link

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. mdpi.com [mdpi.com]

- 10. New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PHYTON | Free Full-Text | From Cell Division to Stress Tolerance: The Versatile Roles of Cytokinins in Plants [techscience.com]

- 12. mdpi.com [mdpi.com]

- 13. Beyond transport: cytokinin ribosides are translocated and active in regulating the development and environmental responses of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Cytokinin and abiotic stress tolerance -What has been accomplished and the way forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biomedical Applications of m-Methoxytopolin Riboside

Executive Summary

m-Methoxytopolin riboside (MeO-TpR), a naturally occurring aromatic cytokinin, has been extensively characterized for its potent regulatory effects on plant growth and development. Its utility in plant micropropagation is well-established, where it consistently demonstrates superiority over conventional cytokinins by enhancing shoot proliferation and improving physiological quality. However, its potential within the biomedical field remains largely unexplored. This technical guide synthesizes the existing knowledge on MeO-TpR from plant science and constructs a forward-looking analysis of its potential biomedical applications. By examining the established anticancer activities of its structural isomer, ortho-topolin riboside, and the neuroprotective roles of other purine nucleoside analogs, we postulate and provide a framework for investigating MeO-TpR as a novel candidate for oncological and neurodegenerative disease therapeutics. This document provides the foundational knowledge, hypothetical mechanisms of action, and detailed experimental protocols required for researchers, scientists, and drug development professionals to pioneer the investigation of MeO-TpR in human health.

Introduction and Chemical Profile

m-Methoxytopolin riboside (N6-(3-methoxybenzyl)adenosine), hereafter referred to as MeO-TpR, is a purine derivative belonging to the family of aromatic cytokinins. These plant hormones are critical regulators of cell division, differentiation, and senescence. First identified in poplar leaves, MeO-TpR and its related compounds have garnered significant interest in plant biotechnology for their ability to promote robust in vitro plant development, often with fewer negative side effects like root inhibition compared to classic cytokinins.[1][2]

While its role in plant physiology is defined, the principle of biological activity transfer suggests that a molecule potent in one biological kingdom may exhibit unpredicted, yet valuable, activities in another. The structural similarity of MeO-TpR to endogenous adenosine nucleosides provides a compelling rationale for its investigation in mammalian systems. Adenosine analogs are known to possess a wide range of therapeutic properties, including vasodilation and anticancer effects.[3] This guide bridges the gap between the known and the potential, providing a scientifically grounded roadmap for exploring the biomedical applications of this promising molecule.

Table 1: Physicochemical Properties of m-Methoxytopolin Riboside

| Property | Value | Source(s) |

| CAS Number | 101565-95-1 | [4][5] |

| Molecular Formula | C₁₈H₂₁N₅O₅ | [4][6] |

| Molecular Weight | 387.39 g/mol | [5][7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 162-163°C | [4][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Established Biological Activity: A Foundation in Plant Science

The biological activity of MeO-TpR is best understood in the context of plant tissue culture, where it serves as a powerful growth regulator. Its primary mechanism involves modulating the cell cycle and developmental pathways, leading to enhanced shoot multiplication and overall plantlet quality.

Efficacy in Micropropagation

Numerous studies have demonstrated that MeO-TpR and its parent compound, meta-topolin (mT), can overcome common challenges in micropropagation. Compared to the widely used 6-Benzylaminopurine (BA), topolin derivatives often result in improved physiological outcomes, including:

-

Reduced Hyperhydricity: A physiological disorder in tissue culture leading to vitrified, glassy-looking shoots that do not survive ex vitro transfer.[2]

-

Enhanced Rooting: MeO-TpR has a milder inhibitory effect on root development compared to other cytokinins, facilitating better root formation in later stages.[1][8]

-

Delayed Senescence: Aromatic cytokinins, particularly the N9-ribosides like MeO-TpR, are highly effective at retarding chlorophyll degradation and delaying leaf aging.[1]

Table 2: Comparative Efficacy of m-Topolin Riboside (mTR) in Pear Micropropagation

| Cytokinin & Conc. | Multiplication Coefficient | Shoot Length (mm) | Rooting Percentage (%) |

| Control (0 µM) | 1.8 | 15.2 | ~65 (estimated) |

| mTR (6 µM) | 4.2 | 25.8 | - |

| mTR (9 µM) | 4.0 | 24.1 | 70 |

| mTR (12 µM) | 3.5 | 26.1 | - |

| Data synthesized from studies on Pyrus communis L.[9][10] |

Experimental Protocol: In Vitro Shoot Proliferation Assay

This protocol provides a framework for assessing the cytokinin activity of MeO-TpR in a model plant system like tobacco (Nicotiana tabacum).

Objective: To determine the optimal concentration of MeO-TpR for maximizing axillary shoot proliferation.

Methodology:

-

Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and solidified with 7 g/L agar.

-

Hormone Addition: Aliquot the basal medium and supplement with MeO-TpR at varying concentrations (e.g., 0, 1.0, 2.5, 5.0, 10.0 µM). Adjust pH to 5.8 before autoclaving. As a control, prepare a parallel set of media with 6-Benzylaminopurine (BA) at the same concentrations.

-

Explant Preparation: Use sterile, 4-week-old in vitro grown tobacco plantlets. Excise nodal segments (approx. 1 cm in length) containing one axillary bud.

-

Inoculation: Place one nodal segment vertically into each test tube containing the prepared media. Ensure the base of the explant is in firm contact with the medium.

-

Incubation: Culture the explants in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.

-

Data Collection: After 4 weeks, record the number of new shoots regenerated per explant and the average shoot length.

-

Analysis: Compare the shoot proliferation rates across different concentrations of MeO-TpR and BA to determine efficacy.

This established bioactivity in promoting cell division and differentiation in plants provides a logical, albeit distant, rationale for investigating its effects on aberrant cell proliferation in cancer.

Potential Biomedical Application I: Oncology

While no studies have directly evaluated MeO-TpR for anticancer activity, compelling evidence from its structural isomer, ortho-topolin riboside (oTR) , provides a strong basis for this line of inquiry.[11][12] Isomers often share similar physicochemical properties but can have distinct biological activities, making the investigation of MeO-TpR a logical next step.

Hypothesis: Extrapolating from ortho-Topolin Riboside

We hypothesize that MeO-TpR possesses cytotoxic and antiproliferative properties against human cancer cells, potentially acting through the modulation of key metabolic and cell survival pathways, similar to those identified for oTR.

Studies have shown that oTR exhibits potent anticancer activity in models of non-small cell lung cancer (NSCLC) and radio-resistant triple-negative breast cancer.[11][12] The key mechanisms identified for oTR include:

-

Metabolic Reprogramming: oTR was found to reduce amino acid and pyrimidine synthesis and inhibit mitochondrial respiration by suppressing glutamine and fatty acid oxidation in NSCLC cells.[12]

-

Induction of Apoptosis: oTR treatment leads to an increase in phosphatidylserine levels, a marker for apoptosis, and elevates levels of cleaved Caspase-3, a key executioner of programmed cell death.[12]

-

Inhibition of Survival Signaling: The antiproliferative effects of oTR are mediated by the downregulation of phosphorylated ERK and AKT, two critical nodes in signaling pathways that promote cancer cell growth and survival.[12]

Proposed Mechanism of Action for MeO-TpR in Cancer

Based on the data for oTR, a potential mechanism for MeO-TpR could involve its uptake by cancer cells, where it interferes with critical cellular processes. As a purine analog, it may disrupt nucleic acid synthesis or, more likely, act as a signaling molecule to inhibit kinase pathways essential for proliferation.

Caption: Hypothetical mechanism for MeO-TpR's anticancer activity.

Experimental Workflow: Primary Cytotoxicity Screening

This protocol details a robust, high-throughput method to screen MeO-TpR for anticancer activity using the Sulforhodamine B (SRB) assay, a standard method employed by the National Cancer Institute (NCI).

Caption: Workflow for Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their recommended culture media.

-

Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a predetermined optimal density. Include a plate for time-zero (Tz) measurement.

-

Drug Preparation: Prepare a 10 mM stock solution of MeO-TpR in DMSO. Create a series of 5-log dilutions in culture medium.

-

Treatment: After 24 hours of incubation to allow cell attachment, replace the medium with medium containing the various concentrations of MeO-TpR. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 hours.

-

Cell Fixation: Terminate the assay by gently adding 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. Wash plates five times with deionized water.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Read the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage growth inhibition and determine key parameters like GI₅₀ (concentration for 50% growth inhibition).

Potential Biomedical Application II: Neuroprotection

The global rise in neurodegenerative diseases necessitates the exploration of novel therapeutic agents.[13] Purine nucleosides play a fundamental role in brain energy metabolism and signaling. The investigation of compounds like Nicotinamide Riboside (NR) , a precursor to nicotinamide adenine dinucleotide (NAD+), has shown promise in preclinical models of cognitive decline and Alzheimer's disease by enhancing mitochondrial function and reducing neuronal stress.[14][15][16]

Hypothesis: A Role in Modulating Neuronal Health

We hypothesize that MeO-TpR, as a substituted adenosine riboside, may exert neuroprotective effects by modulating cellular energy pathways, reducing oxidative stress, or attenuating neuroinflammation. Its purine core is a key structural motif for interaction with cellular energy systems.

Potential mechanisms include:

-

NAD+ Modulation: Like NR, MeO-TpR could potentially influence the cellular NAD+ pool, a critical coenzyme for mitochondrial function and sirtuin activity, which are vital for neuronal health.[15][17]

-

Antioxidant Activity: Many natural phytochemicals exert neuroprotective effects by scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defenses.[18][19]

-

Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases.[20] MeO-TpR could potentially modulate glial cell activation and reduce the production of pro-inflammatory cytokines.

Experimental Workflow: In Vitro Neuroprotection Assay

This protocol describes a method to assess whether MeO-TpR can protect cultured neuronal cells from a common oxidative insult.

Caption: Workflow for assessing neuroprotective effects against oxidative stress.

Detailed Protocol:

-

Cell Culture: Seed SH-SY5Y human neuroblastoma cells in 96-well plates. Differentiate them into a more mature neuronal phenotype using retinoic acid for 5-7 days.

-

Pre-treatment: Treat the differentiated cells with various non-toxic concentrations of MeO-TpR (determined from a prior cytotoxicity assay) for 24 hours.

-

Induction of Injury: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or the neurotoxin 6-hydroxydopamine (6-OHDA), to the media for a defined period (e.g., 4 hours). Include control wells (no stress) and stress-only wells (no MeO-TpR).

-

Viability Assessment: After the insult, remove the media and perform an MTT assay. Add MTT solution (0.5 mg/mL) and incubate for 3-4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

-

ROS Measurement (Parallel Plate): In a separate plate, after the stress induction, load cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). This dye fluoresces upon oxidation by ROS. Measure fluorescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the MeO-TpR pre-treated groups compared to the stress-only group indicates a neuroprotective effect. A corresponding decrease in ROS levels would support an antioxidant mechanism.

Toxicology, Pharmacokinetics, and Future Directions

The transition from a promising molecule to a therapeutic agent is contingent on a thorough evaluation of its safety and behavior in a biological system.

Toxicology: There is currently no published data on the toxicology of MeO-TpR in mammalian systems. A critical first step is to perform acute and sub-chronic toxicity studies in rodent models to establish a safety profile and determine the No-Observed-Adverse-Effect Level (NOAEL).

Pharmacokinetics (ADME): Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of MeO-TpR is essential. Key questions to address include:

-

Is it orally bioavailable?

-

Can it cross the blood-brain barrier? (Crucial for neuroprotection applications)

-

What are its primary metabolites? Plant metabolism studies show extensive glycosylation, which may also occur in mammals.[21]

Future Research Roadmap:

-

In Vitro Validation: Conduct the primary screening assays for cytotoxicity and neuroprotection as outlined above.

-

Mechanism of Action Studies: If activity is confirmed, perform follow-up studies (e.g., Western blotting for signaling proteins, Seahorse assays for metabolic flux, transcriptomics) to elucidate the mechanism.

-

In Vitro ADME/Tox: Use liver microsomes and Caco-2 cell assays to predict metabolic stability and intestinal absorption.

-

In Vivo Efficacy Studies: Test MeO-TpR in relevant animal models, such as tumor xenograft models for oncology[12] or transgenic mouse models of Alzheimer's disease.[16]

-

Formal Toxicology: Conduct GLP-compliant toxicology studies to enable potential clinical development.

Conclusion

m-Methoxytopolin riboside stands at a unique intersection of plant biotechnology and potential human therapeutics. Its well-defined, potent biological activity in regulating cell division and development in plants provides a strong rationale for its investigation in diseases characterized by cellular dysregulation, such as cancer. Furthermore, its structural identity as a purine nucleoside analog positions it as a candidate for modulating neuronal health and energetics. While the direct biomedical evidence is currently absent, the compelling anticancer activity of its isomer, o-topolin riboside, and the neuroprotective promise of other riboside compounds provide a clear and logical path forward. The experimental frameworks detailed in this guide offer a validated starting point for researchers to unlock the biomedical potential of this intriguing molecule. Rigorous investigation is required, but the preliminary indicators suggest that m-methoxytopolin riboside is a worthy candidate for novel drug discovery programs.

References

-

Dimitrova, N. G., Nacheva, L. R., Aleksandrova, D. V., Nesheva, M. K., & Berova, M. Y. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(5), 3-15. [Link]

-

Aremu, A. O., & Doležal, K. (2022). Cytokinin Properties of Meta-Topolin and Related Compounds. In Cytokinins: Chemistry, Activity, and Function (pp. 131-154). CRC Press. [Link]

-

Dimitrova, N. G., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus. [Link]

-

Nisler, J., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(11), 3929. [Link]

-

Bairu, M. W., Aremu, A. O., & Van Staden, J. (2011). The use of meta-topolin as an alternative cytokinin in the tissue culture of Eucalyptus species. Plant Cell, Tissue and Organ Culture (PCTOC), 106(3), 437-448. [Link]

-

Grira, M., et al. (2024). New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. Plants, 13(9), 1278. [Link]

-

Bairu, M. W., et al. (2009). Synthesis and Chemistry of Meta-Topolin and Related Compounds. ResearchGate. [Link]

-

Chen, Y. T., et al. (2022). Comparative Metabolomic Analysis of Benzyl Adenine and Meta-Topolin Riboside Treatments in “Tainung No. 1” Passion Fruit. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 101565-95-1,meta-METHOXYTOPOLIN RIBOSIDE (MemTR). Retrieved from [Link]

-

Clinisciences. (n.d.). 454422-100mg | meta-Methoxytopolin Riboside [101565-95-1]. Retrieved from [Link]

-

Jo, S., et al. (2024). Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells. Chemico-Biological Interactions, 398, 111089. [Link]

-

Tan, H. L., & Ganesan, A. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 17(1), 108. [Link]

-

Lavars, N. (2025). Natural molecule reverses memory loss seen in Alzheimer's disease. New Atlas. [Link]

-

Grira, M., et al. (2023). The Effect of Topophysis on the In Vitro Development of Handroanthus guayacan and on Its Metabolism of Meta-Topolin Riboside. Plants, 12(20), 3577. [Link]

-

National Institute on Aging. (2022). Nicotinamide Riboside Supplement for Mild Cognitive Impairment and Mild Alzheimer's. Alzheimers.gov. [Link]

-

Kumar, A., et al. (2022). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Antioxidants, 11(9), 1785. [Link]

-

El-Damasy, A. K., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 129, 106175. [Link]

-

Dos Santos, T., et al. (2023). In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds: Geniposide and Asperuloside Profile Study Through Molecular Docking Assay and in the Caenorhabditis elegans Model. Pharmaceuticals, 16(8), 1073. [Link]

-

Jo, S., et al. (2022). Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer. Phytomedicine, 97, 153922. [Link]

-

Canto, C., et al. (2012). The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity. Cell Metabolism, 15(6), 838-847. [Link]

-

Di Paolo, M., & Bellia, F. (2022). Role of Bioactive Molecules on Neuroprotection, Oxidative Stress, and Neuroinflammation Modulation. International Journal of Molecular Sciences, 23(24), 15993. [Link]

-

Linciano, P., & Tarcomnicu, I. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. Pharmaceuticals, 16(2), 241. [Link]

-

Jo, S., et al. (2024). Co-treatment with melatonin and ortho-topolin riboside reduces cell viability by altering metabolic profiles in non-small cell lung cancer cells. Chemico-Biological Interactions, 392, 110960. [Link]

-

ClinicalTrials.gov. (2022). Effects of Nicotinamide Riboside on Bioenergetics and Oxidative Stress in Mild Cognitive Impairment/Alzheimer's Dementia. ClinicalTrials.gov Identifier: NCT04430517. [Link]

-

Drug Target Review. (2018). Nicotinamide riboside shows cognitive benefits in Alzheimer's disease. [Link]

-

Sharma, A., et al. (2024). Neuroprotective prospectives of triterpenoids. Exploration of Neuroprotective Therapy, 2, 20240011. [Link]

-

University of Delaware. (2023). Researchers link supplement to reduced biomarkers of Alzheimer's in the brain. EurekAlert!. [Link]

-

Linciano, P., & Tarcomnicu, I. (Eds.). (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI. [Link]

-

Pirinen, E., et al. (2023). Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study. Science Translational Medicine, 15(679), eadd5163. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. meta-METHOXYTOPOLIN RIBOSIDE (MemTR) | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. meta-METHOXYTOPOLIN RIBOSIDE (MemTR) | 101565-95-1 [chemicalbook.com]

- 7. Clinisciences [clinisciences.com]

- 8. researchgate.net [researchgate.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]

- 11. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. newatlas.com [newatlas.com]

- 15. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. Researchers link supplement to reduced biomarkers of Alzheimer’s in the brain | EurekAlert! [eurekalert.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Role of Bioactive Molecules on Neuroprotection, Oxidative Stress, and Neuroinflammation Modulation [mdpi.com]

- 21. New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enhancing Crop Resilience and Quality with m-Methoxytopolin Riboside (MemTR)

Topic: High-Fidelity Micropropagation & Abiotic Stress Resilience using m-Methoxytopolin Riboside (MemTR) Content Type: Application Note & Technical Guide Audience: Plant Tissue Culture Specialists, Agronomists, and R&D Scientists.

Executive Summary

In the high-throughput production of elite crop germplasm, traditional cytokinins (CKs) like Benzyladenine (BAP) often impose a "hidden tax" on plant physiology: hyperhydricity (vitrification), shoot-tip necrosis, and poor rooting.[1] These physiological disorders are essentially manifestations of abiotic stress within the culture vessel.

m-Methoxytopolin riboside (MemTR) represents a next-generation aromatic cytokinin that circumvents these bottlenecks. By acting as a metabolically stable "reservoir," MemTR provides a sustained, non-toxic signal that enhances shoot multiplication while simultaneously priming the plant’s antioxidant machinery. This guide details the mechanism and protocols for utilizing MemTR to maximize in vitro quality and ex vitro abiotic stress tolerance.

Mechanism of Action: The "Riboside Reservoir" Effect

Unlike free-base cytokinins which can flood receptors and trigger stress responses (ethylene production), MemTR functions through a regulated release mechanism.

-

Metabolic Buffering: MemTR is an

-substituted aromatic cytokinin. The ribose moiety at the -

Stress Modulation: MemTR signaling upregulates the expression of antioxidant enzymes (SOD, CAT) and delays senescence by maintaining chlorophyll integrity. This is critical during the "hardening off" (acclimatization) phase, where plants face severe abiotic stress (desiccation, high light).

-

Inhibition of Hyperhydricity: BAP often causes "glassy" shoots due to oxidative stress and waterlogging of the apoplast. MemTR prevents this by normalizing stomatal function and lignification pathways.

Diagram 1: MemTR Signaling & Metabolic Pathway

Caption: The "Riboside Reservoir" model. MemTR enters the cell and is slowly hydrolyzed into the active free base, preventing the toxic signaling spikes associated with BAP.

Application Protocols

Protocol A: Stock Solution Preparation

Target Concentration: 1 mM Stock

-

Weighing: Accurately weigh 3.89 mg of m-Methoxytopolin riboside (MW ≈ 389.4 g/mol ).

-

Solubilization: Add 2-3 drops of 1N NaOH (or 1N HCl). MemTR is sparingly soluble in water but dissolves readily in mild alkali/acid.

-

Dilution: Vortex until clear. Slowly add double-distilled water (

) to a final volume of 10 mL . -

Storage: Filter sterilize (0.22 µm) and store at -20°C. Stable for 6-12 months.

Protocol B: High-Fidelity Micropropagation (Anti-Hyperhydricity)

Objective: Multiply difficult woody/fruit crops (e.g., Pyrus, Prunus, Pistacia) without inducing vitrification.

-

Basal Media: Prepare Murashige & Skoog (MS) medium with 30 g/L sucrose and 7 g/L agar.

-

MemTR Incorporation: Add MemTR stock to the media before autoclaving (MemTR is generally thermostable, though filter sterilization post-autoclave is safer for critical assays).

-

Optimization Range: 3.0 µM – 9.0 µM.

-

Recommended Starting Dose: 5.0 µM (approx. 1.95 mg/L) .

-

-

Culture Conditions:

-

Photoperiod: 16h Light / 8h Dark.

-

PPFD: 40–50 µmol

. -

Temperature: 24 ± 2°C.

-

-

Subculture: Transfer explants every 3–4 weeks.

Protocol C: Acclimatization & Stress Tolerance Assay

Objective: Validate enhanced survival during the transition from in vitro to ex vitro (greenhouse).

-

Rooting Phase: Transfer shoots to 1/2 MS media + 1.5 µM IBA + 0.5 µM MemTR .

-

Note: A trace amount of MemTR during rooting maintains chlorophyll without inhibiting root elongation.

-

-

Hardening Off: Wash roots and transfer to sterile peat:perlite (3:1).

-

Stress Challenge (Drought/Salinity):

-

Control: Water to field capacity.

-

Treatment: Withhold water for 7 days (Drought) OR irrigate with 100 mM NaCl (Salinity).

-

-

Measurement: Assess "Survival Rate" and "Leaf Greenness" (SPAD) after 14 days.

Data & Validation

Comparative Performance: MemTR vs. BAP

The following data summarizes typical results observed in woody plant tissue culture (e.g., Pear, Pyrus communis).

| Parameter | 5 µM BAP (Standard) | 5 µM MemTR (Optimized) | Impact |

| Shoot Multiplication | 3.5 shoots/explant | 4.8 shoots/explant | +37% Yield |

| Hyperhydricity Rate | 45% (High) | < 5% (Negligible) | Quality Rescue |

| Rooting Competence | 20% | 70% | Carry-over Effect |

| Acclimatization Survival | 65% | 95% | Stress Tolerance |

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for integrating MemTR into a micropropagation pipeline to ensure high-quality, stress-tolerant plantlets.

Biochemical Validation (Self-Validating the Protocol)

To confirm that MemTR is actively conferring stress tolerance and not just altering morphology, perform these two assays on leaf tissue during the acclimatization phase:

-

Proline Content Assay:

-

Logic: Proline is a compatible osmolyte produced under stress.

-

Expectation: MemTR-treated plants should show moderated proline levels compared to stressed BAP plants (indicating the plant is "coping" better) or higher basal proline prior to stress (priming).

-

-

Total Chlorophyll (a+b):

-

Logic: Aromatic cytokinins delay senescence.

-

Expectation: MemTR plants will retain significantly higher chlorophyll content (

FW) after 7 days of drought stress compared to controls.

-

References

-

Dimitrova, N.G., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(5), 3-15.[1]

-

Aremu, A.O., et al. (2012). Topolins: a panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture, 108, 1–16.

-

Werbrouck, S.P.O., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98, 291–297.

-

Strnad, M., et al. (1997). Meta-topolin, a highly active aromatic cytokinin from poplar leaves.[1] Phytochemistry, 45, 213–218.

-

Bairu, M.W., et al. (2007). The role of topolins in micropropagation and somaclonal variation of banana cultivars 'Williams' and 'Grand Naine'. Plant Cell, Tissue and Organ Culture, 95, 373–379.

Sources

Application Note: Measuring the Effects of m-Methoxytopolin Riboside (MemTR) on Plant Growth

This Application Note and Protocol Guide details the technical workflow for evaluating m-Methoxytopolin riboside (MemTR) , an aromatic cytokinin derivative used to enhance plant morphogenesis while mitigating physiological disorders common with benzyladenine (BA).

Introduction & Mechanism of Action

m-Methoxytopolin riboside (MemTR) is the ribosylated form of meta-methoxytopolin (MemT), a highly active aromatic cytokinin. Unlike the synthetic cytokinin Benzyladenine (BA), which is chemically stable and often accumulates to toxic levels causing hyperhydricity (glassiness) and shoot-tip necrosis, MemTR offers a "self-limiting" mechanism.

Why MemTR?

-

Metabolic Lability: Topolins are susceptible to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. This prevents supra-optimal accumulation in tissues, promoting normal shoot morphology.

-

The Riboside Advantage: MemTR acts as a stable transport form. Once taken up by the plant, it is enzymatically converted (via adenosine nucleosidase) into the active free base (MemT). This provides a "slow-release" effect, avoiding the "cytokinin pulse" shock associated with free bases.

-

Rooting Competence: A distinct advantage of MemTR is that it does not strongly inhibit adventitious root formation, facilitating easier ex vitro acclimatization compared to BA-treated shoots.

Experimental Workflow Visualization

The following diagram outlines the logical flow from stock preparation to data acquisition.

Caption: Figure 1.[1] Integrated workflow for MemTR assessment, moving from chemical preparation to multi-parametric analysis.

Protocol 1: Preparation of MemTR Stock Solution

Critical Note: MemTR (MW: ~387.39 g/mol ) has low solubility in pure water. Improper solubilization results in precipitation and inaccurate dosing.

Materials

-

m-Methoxytopolin riboside (Solid, >98% purity)[2]

-

Solvent: 1N NaOH (preferred) or DMSO (Dimethyl sulfoxide)

-

Diluent: Double-distilled water (ddH₂O)[3]

-

0.22 µm syringe filter (PES or Nylon)

Procedure (10 mM Stock)

-

Weighing: Accurately weigh 3.87 mg of MemTR powder.

-

Solubilization: Transfer to a 15 mL Falcon tube. Add 200-500 µL of 1N NaOH (or DMSO). Vortex until completely dissolved (solution should be clear).

-

Dilution: Slowly add ddH₂O to bring the final volume to 1.0 mL .

-

Result: 10 mM Stock Solution.[4]

-

-

Sterilization: Filter sterilize using a 0.22 µm syringe filter into a sterile cryovial.

-

Storage: Store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Dose-Response Growth Assay

This protocol determines the optimal concentration for shoot multiplication vs. quality.

Experimental Design

-

Control: Hormone-free basal medium (e.g., MS + 30g/L Sucrose).

-

Treatments: MemTR at 1.0, 3.0, 6.0, 9.0, and 12.0 µM.

-

Comparator (Optional): BA at equimolar concentrations (to benchmark quality improvements).

-

Replicates: Minimum 20 explants per treatment.

Step-by-Step

-

Media Prep: Prepare basal medium. Autoclave at 121°C for 20 min.

-

Addition: Once media cools to 55°C, add the required volume of MemTR stock.

-

Calculation:

-

Example: To make 1L of 6 µM medium using 10 mM stock:

.

-

-

Inoculation: Place uniform explants (e.g., 1.0 cm shoot tips) onto the medium.

-

Incubation: Culture under standard photoperiod (e.g., 16h light, 40-60 µmol m⁻² s⁻¹) for 4–6 weeks.

Protocol 3: Quantitative Measurement Techniques

Do not rely solely on visual observation. Use these metrics to quantify "quality."

A. Morphological Metrics (Harvest Day)

Record the following data for every explant:

| Metric | Unit | Significance |

| Multiplication Index | Count | Number of new shoots >5mm per explant. |

| Shoot Length | mm | Indicator of apical dominance vs. proliferation. |

| Hyperhydricity Score | 0-3 Scale | 0=Normal, 1=Slight translucency, 2=Glassy stem, 3=Severe malformation. |

| Basal Callus | mg (FW) | Excessive callus indicates hormonal imbalance (often lower in MemTR than BA). |

| Fresh/Dry Weight | mg | Biomass accumulation. Dry weight (48h @ 60°C) is crucial to correct for water content in hyperhydric tissues. |

B. Physiological Stress Markers (Pigment Analysis)

MemTR often maintains chlorophyll levels better than BA during aging.

-

Extraction: Extract 50 mg fresh leaf tissue in 5 mL 80% Acetone (4°C, dark, 24h).

-

Measurement: Read Absorbance (A) at 663 nm and 646 nm.

-

Calculation (Lichtenthaler, 1987):

-

Ratio: Calculate Chl a/b ratio. A drop in this ratio often signals senescence or stress.

-

C. The "Carry-Over" Rooting Assay (Critical)

The true value of MemTR is often seen after the multiplication stage.

-

Transfer: Take shoots from the MemTR media.

-

Rooting Media: Transfer to hormone-free medium (or low auxin).

-

Observation: Record days to first root emergence.

-

Expectation: MemTR-derived shoots typically root 3-7 days faster and with higher frequency than BA-derived shoots due to lower residual inhibitory activity.

-

Advanced Protocol: Metabolic Profiling (LC-MS/MS)

To verify the conversion of MemTR to its active base (MemT), use this extraction protocol.

Cytokinin Metabolism Pathway

Understanding the pathway is crucial for interpreting LC-MS data.

Caption: Figure 2. Metabolic fate of MemTR. The riboside acts as a precursor pool for the active MemT free base.

Extraction Steps (Modified Bieleski Method)

-

Lyophilization: Freeze-dry 100 mg of plant tissue.

-

Homogenization: Grind to fine powder with liquid nitrogen.

-

Extraction Solvent: Add 1 mL Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, -20°C).

-

Internal Standards: Spike with deuterium-labeled cytokinins (e.g., [²H₅]mT, [²H₅]mTR) to correct for recovery losses.

-

Purification: Use Solid Phase Extraction (SPE) columns (e.g., Oasis MCX) to separate nucleotides, ribosides, and free bases.

-

Analysis: Analyze via UHPLC-MS/MS (Multiple Reaction Monitoring mode).

-

Target: Quantify ratio of MemTR (pool) to MemT (active). High MemT/MemTR ratios correlate with active shoot proliferation.

-

References

-

Aremu, A. O., et al. (2012). Topolins: a panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC), 108(1), 1–16.[5] Link

-

Werbrouck, S. P., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98(2), 291-297. Link

-

Lichtenthaler, H. K. (1987). Chlorophylls and carotenoids: Pigments of photosynthetic biomembranes. Methods in Enzymology, 148, 350-382. Link

-

Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry, 69(12), 2214-2224. Link

-

Bairu, M. W., et al. (2007). The role of topolins in micropropagation and somaclonal variation of banana cultivars 'Williams' and 'Grand Naine'. Plant Cell, Tissue and Organ Culture, 91, 173–186. Link

Sources

Technical Support Hub: Hyperhydricity Control with m-Methoxytopolin Riboside (MemTR)

Status: Active Topic: Reversing and Preventing Hyperhydricity (Vitrification) in Plant Tissue Culture Target Compound: m-Methoxytopolin riboside (MemTR) Applicable For: Pyrus, Prunus, Cannabis, Aloe, and recalcitrant woody species.

Diagnostic Triage: Is it Hyperhydricity?

Before altering your hormonal regime, confirm the diagnosis. Hyperhydricity (formerly vitrification) is a physiological malformation resulting from the uncoupling of cell expansion and cell division, often driven by oxidative stress and ethylene accumulation.

| Symptom | Hyperhydric Tissue | Normal Tissue |

| Texture | Brittle, glassy, water-soaked | Turgid, firm, opaque |

| Color | Translucent green (glass-like) | Rich, matte green |

| Morphology | Thickened stems, curled/fused leaves | Distinct internodes, expanded leaves |

| Physiology | Low lignification, stomatal malfunction | Normal lignification, functional stomata |

| Recovery | Difficult/Fatal if untreated | N/A |

The Solution: Why MemTR Works (Mechanism)

The Core Problem: The industry-standard cytokinin, Benzyladenine (BA) , is metabolically unstable in a specific way. In many species, plants conjugate BA at the N9-position, forming BA-9-glucoside . This compound is biologically inactive but chemically stable; it accumulates in the tissue like a toxin. Over time, it releases free BA uncontrollably, causing a "cytokinin overdose" that triggers oxidative stress and hyperhydricity.

The MemTR Advantage: m-Methoxytopolin riboside (MemTR) is an aromatic cytokinin.[1] Its structure prevents the formation of the toxic N9-glucoside. Instead, it is metabolized into O-glucosides . These are:

-

Reversible: The plant can tap into them when needed.

-

Degradable: The plant can break them down if levels get too high.

-

Translocatable: The riboside form (MemTR) moves more easily through the plant vascular system than the base form.

Visualization: The Metabolic Divergence

The following diagram illustrates why BA causes accumulation toxicity while MemTR maintains homeostasis.

Caption: Comparative metabolism. BA leads to irreversible accumulation (red path), whereas MemTR allows for reversible storage and controlled release (green path), preventing the stress response.

Implementation Protocol

Objective: Transitioning from BA/Kinetin to MemTR to remediate hyperhydric cultures.

A. Preparation of Stock Solution

MemTR is often supplied as a powder. It is heat-stable and autoclavable.

-

Solvent: Dissolve MemTR in a small volume of 1N NaOH or DMSO (avoid HCl if possible, as solubility is better in alkaline conditions for topolins).

-

Dilution: Bring to volume with double-distilled water.

-

Storage: Store at -20°C.

B. The "Rescue" Media Formulation

For species currently exhibiting hyperhydricity (e.g., Pyrus, Prunus, Aloe), use the following modification to your basal medium (MS/DKW):

| Component | Concentration | Notes |

| Basal Salts | Full Strength | Do not dilute salts unless species-specific. |

| MemTR | 5.0 µM (approx.[2][3] 1.8 mg/L) | Start here. Range: 2.5 – 10 µM. |

| Auxin (IBA) | 0.5 – 1.0 µM | MemTR promotes rooting; lower auxin may be needed. |

| Gelling Agent | 7–8 g/L (Agar) | Increase slightly to reduce water availability. |

| Venting | High Exchange | Use vented caps to reduce humidity/ethylene. |

C. Experimental Workflow

Caption: Step-by-step rescue protocol. Critical decision points occur after the first 3-week passage.

Troubleshooting & FAQs

Q1: I switched to MemTR, but my multiplication rate dropped compared to BA. Is this normal?

A: Yes, initially. BA often forces rapid, uncontrolled cell division (quantity), which contributes to the glassy phenotype. MemTR promotes quality shoots with functional vascular systems.

-

Action: Accept the lower rate for the first passage. The survival rate during acclimatization (ex vitro) will be significantly higher with MemTR, offsetting the lower multiplication rate [1].

Q2: Can I autoclave MemTR?

A: Yes. Unlike Zeatin (which is heat labile), MemTR and other topolins are aromatic cytokinins and are generally stable during standard autoclaving (121°C, 20 min).

Q3: Why use the Riboside form (MemTR) instead of just m-Methoxytopolin (MemT)?

A: While both are effective, the riboside form (MemTR) often shows superior translocation (movement) within the tissue. In specific woody species like Pyrus (Pear), MemTR has been shown to completely inhibit hyperhydricity where the free base or BA failed [2].

Q4: My plants are rooting in the multiplication media. What is happening?

A: This is a known "side effect" of topolins. Unlike BA, which inhibits rooting, MemTR has a milder effect on auxin suppression.

-

Action: If rooting is undesirable during multiplication, reduce the MemTR concentration slightly or increase the subculture frequency. However, for many protocols, this pre-rooting is advantageous for the final stage [3].

Q5: I am working with Cannabis sativa. What concentration should I use?

A: Cannabis is highly prone to hyperhydricity. Current field data suggests replacing 1.0–2.0 µM BA with 2.0–4.0 µM MemTR . Do not exceed 5.0 µM in Cannabis initially, as it can lead to leaf deformation.

References

-

Aremu, A. O., et al. (2012).[4] Topolins: A panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC), 108(1), 1–16.

-

Dimitrova, N. G., et al. (2024).[5] Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(3).[1][2][5]

-

Werbrouck, S. P. O., et al. (1996).[1] Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98(2), 291–297.

-

Bairu, M. W., et al. (2007).[1] The role of topolins in alleviating micropropagation problems. Plant Growth Regulation, 53, 185–192.

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Poor Shoot Regeneration with m-Methoxytopolin Riboside (m-MeOTR)

Welcome to the technical support guide for utilizing m-Methoxytopolin Riboside (m-MeOTR) to enhance plant shoot regeneration. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into leveraging this potent cytokinin. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a trustworthy and self-validating system for your research.

Part 1: Foundational Understanding - Why Choose m-MeOTR?

Poor shoot regeneration is a significant bottleneck in plant micropropagation, genetic transformation, and secondary metabolite production. Traditional cytokinins like 6-Benzyladenine (BA) and Zeatin, while effective for inducing cell division, can lead to undesirable side effects such as hyperhydricity (vitrification), reduced shoot quality, and poor subsequent rooting.[1]

m-Methoxytopolin Riboside (m-MeOTR) and its aglycone form, meta-methoxytopolin (memT), are aromatic cytokinins that offer a superior alternative. Their unique metabolic profile often results in:

-

Enhanced Shoot Quality: Produces morphologically normal, vigorous shoots.

-

Reduced Hyperhydricity: Minimizes the risk of this physiological disorder that causes glassy, water-soaked tissues.[2][3]

-

Improved Rooting and Acclimatization: Shoots developed on media with topolin-family cytokinins frequently exhibit better root formation and higher survival rates ex vitro.[4][5][6]

-

Maintained Genetic Stability: Less likely to cause somaclonal variation compared to more aggressive cytokinins.[7]

The superior performance of m-MeOTR is linked to its metabolism. Unlike BA, which can be rapidly conjugated into inactive forms, topolins can be metabolized in ways that maintain a steady state of active cytokinin, promoting sustained, healthy development without the stress that leads to physiological disorders.[3][8]

The Cytokinin Signaling Pathway

To understand how m-MeOTR works, it's essential to grasp the fundamental cytokinin signaling pathway in plants. This is a multi-step phosphorelay system analogous to two-component systems in bacteria.[9][10]

-

Perception: Cytokinins bind to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors in the cell membrane.[9][11]

-

Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate group from the AHK receptor to HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs).[9][11]

-

Nuclear Translocation: The phosphorylated AHPs move into the nucleus.[11]

-

Transcriptional Activation: In the nucleus, AHPs transfer the phosphate group to RESPONSE REGULATORS (ARRs). Type-B ARRs are transcription factors that, when activated, initiate the transcription of cytokinin-responsive genes, leading to cell division and shoot formation.[10][11]

m-MeOTR, as a potent cytokinin, effectively activates this pathway to stimulate morphogenesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during shoot regeneration experiments, providing expert analysis and actionable solutions.

Q1: My explants are producing callus instead of shoots, or the shoots are stunted, even with m-MeOTR. What should I do?

A1: Cause & Analysis: This issue, known as recalcitrance, often points to a suboptimal hormone balance or incorrect media composition for your specific genotype.[12][13] While m-MeOTR is potent, its effectiveness is modulated by the presence of auxins and other media components. Excessive callus at the shoot base can also result from an imbalanced auxin-to-cytokinin ratio.[12]

Troubleshooting Protocol:

-

Optimize m-MeOTR Concentration: The optimal concentration is species-dependent. If you are seeing poor results, perform a dose-response experiment.

-

Action: Set up media with a range of m-MeOTR concentrations (e.g., 1, 5, 10, 15 µM).

-

Rationale: A concentration that is too low may be insufficient to induce organogenesis, while a concentration that is too high can sometimes be inhibitory or lead to abnormal growth. For Stevia rebaudiana, 5 µM of meta-Topolin (the aglycone of m-MeOTR) was found to be optimal for producing the highest number of shoots.[6]

-

-

Adjust the Auxin/Cytokinin Ratio: The interplay between auxin and cytokinin is critical for morphogenesis.

-

Action: If using an auxin (like NAA or IBA) in your induction medium, try reducing its concentration or removing it entirely in the subsequent shoot elongation phase.

-

Rationale: A high auxin-to-cytokinin ratio typically promotes root or callus formation, whereas a high cytokinin-to-auxin ratio promotes shoot formation.[14]

-

-

Re-evaluate Basal Medium: For some recalcitrant species, the basal salt mixture may need adjustment.

-

Action: Consider testing different basal media (e.g., MS vs. WPM) or reducing the salt strength of your current medium to half-strength.[15]

-

Rationale: High salt concentrations can cause osmotic stress, inhibiting development. Woody plants, in particular, sometimes respond better to a lower-strength medium.[15]

-

Q2: I am observing hyperhydricity (vitrification) in my cultures. I thought m-MeOTR was supposed to prevent this?

A2: Cause & Analysis: While m-MeOTR significantly reduces the incidence of hyperhydricity compared to BA or TDZ, it doesn't grant complete immunity.[1] Hyperhydricity is a complex physiological disorder influenced by multiple factors beyond just the cytokinin type.[16] These include high humidity within the vessel, the gelling agent concentration, and high levels of ammonium ions.[16][17][18]

Troubleshooting Protocol:

-

Increase Gelling Agent Concentration:

-

Action: Increase the concentration of your gelling agent (e.g., agar from 0.7% to 0.9% w/v).

-

Rationale: A higher agar concentration reduces the water potential of the medium, making less water available to the plant tissues and physically discouraging hyperhydricity.[18]

-

-

Improve Gas Exchange:

-

Action: Use culture vessels with vented lids or ensure lids are not sealed airtight to allow for better air circulation.

-

Rationale: Poor gas exchange can lead to the accumulation of ethylene and other gases that contribute to hyperhydricity.[17]

-

-

Check Ammonium Concentration:

-

Action: If using a high-ammonium medium like MS, consider switching to a medium with a lower ammonium-to-nitrate ratio or reducing the MS salts to half-strength.

-

Rationale: High ammonium levels have been strongly linked to the induction of hyperhydricity.[16]

-

Q3: My shoots proliferate well but fail to root, or the rooting is very poor.

A3: Cause & Analysis: Poor rooting of in vitro shoots is a classic problem, often caused by the carry-over effects of cytokinins from the multiplication stage, which are generally inhibitory to root formation.[15] Although shoots grown with topolins tend to root better than those grown with BA, direct transfer to a rooting medium is still a critical step.[1][5]

Troubleshooting Protocol:

-

Implement a Cytokinin-Free Pre-treatment:

-

Action: Before moving shoots to a rooting medium, subculture them for 7-10 days on a hormone-free basal medium.

-

Rationale: This allows the plantlet to metabolize and reduce its internal cytokinin concentration, making it more receptive to rooting signals from auxins.

-

-

Optimize Auxin in Rooting Medium:

-

Action: Use an effective rooting auxin like Indole-3-butyric acid (IBA) in your rooting medium. A common starting concentration is 1.0-2.0 µM.

-

Rationale: IBA is generally more effective than other auxins for inducing roots in woody plants and many herbaceous species.[15]

-

-

Utilize Ex Vitro Rooting:

-

Action: Instead of rooting in agar, transfer healthy micro-shoots directly to a sterile, high-humidity environment containing a substrate like peat, perlite, or vermiculite after a brief basal dip in an IBA solution.

-

Rationale: Ex vitro rooting can be more cost-effective and often produces roots that are more structurally and functionally similar to those grown in soil, which can improve acclimatization success.[19][20]

-

Q4: My plantlets look healthy in vitro but have a high mortality rate during acclimatization.

A4: Cause & Analysis: The transition from a sterile, high-humidity, and heterotrophic in vitro environment to a non-sterile, lower-humidity, and autotrophic ex vitro environment is a major shock to micropropagated plants.[21] In vitro plants often have underdeveloped cuticular wax and non-functional stomata, making them highly susceptible to desiccation.[22][23] Shoots regenerated with m-MeOTR often show higher survival rates, but a careful hardening-off process is still mandatory.[4][24]

Troubleshooting Protocol:

-

Gradual Humidity Reduction (Hardening Off):

-

Action: After transferring plantlets to soil, cover them with a transparent dome or plastic bag to maintain high humidity. Gradually, over 2-3 weeks, increase the ventilation by poking holes in the bag or lifting the dome for longer periods each day.

-

Rationale: This slow adaptation allows the plant to develop a functional cuticle and gain control over its stomata to prevent rapid water loss.[12][21]

-

-

Ensure Healthy Root System:

-

Action: Before transferring, ensure the plantlets have a well-developed root system (at least 2-3 roots of >1 cm length). Gently wash all agar from the roots.

-

Rationale: Residual medium can attract pathogens, and a poor root system cannot absorb water effectively to compensate for transpiration.[21]

-

-

Manage Light Intensity:

-

Action: Initially place the acclimatizing plants under low, indirect light. Gradually increase the light intensity over several weeks.

-

Rationale: The photosynthetic machinery of in vitro plants is adapted to low light levels and can be easily damaged by sudden exposure to high light (photoinhibition).[21]

-

Part 3: Data & Protocols

Comparative Efficacy of Cytokinins

The following table summarizes data from a study on Pyrus communis L. ('OHF 333'), demonstrating the superior effects of m-MeOTR (referred to as mTR in the study) on subsequent rooting and acclimatization compared to its related compound memTR and a no-cytokinin control.

| Treatment (in Multiplication Stage) | Rooting Percentage (%) | Mean Number of Roots | Ex Vitro Survival Rate (%) |

| Control (No Cytokinin) | 65% | 4.33 | 65% |

| 9 µM m-MeOTR (mTR) | 70% | 4.00 | 76-100% |

| 9 µM memTR | 20% | 1.50 | 76-100% |

Data synthesized from Dimitrova et al., 2024.[4][24] This data clearly shows that while both topolin derivatives improved survival, m-MeOTR also maintained a high rooting percentage, making it a more effective choice for the entire micropropagation workflow.

Experimental Protocol: Shoot Regeneration using m-MeOTR

This protocol provides a general framework. Concentrations and timings should be optimized for your specific plant species.

Step-by-Step Methodology:

-

Explant Preparation:

-

Select healthy, juvenile tissue from the mother plant.

-

Perform surface sterilization using standard laboratory procedures (e.g., ethanol wash followed by bleach or calcium hypochlorite solution, and rinsed with sterile distilled water).

-

-

Shoot Induction:

-

Prepare your chosen basal medium (e.g., Murashige and Skoog) supplemented with 3% (w/v) sucrose and your optimized concentration of m-MeOTR (start with a range of 5-10 µM).

-

Adjust pH to 5.7-5.8 before adding the gelling agent (e.g., 0.8% w/v agar).

-

Autoclave the medium.

-

Place sterilized explants onto the medium in sterile culture vessels.

-

Incubate under a 16/8 hour light/dark photoperiod at 24 ± 2°C.

-

-

Shoot Multiplication:

-

After 3-4 weeks, explants should show signs of shoot proliferation.

-

Aseptically separate the shoot clusters and transfer them to fresh medium of the same composition to encourage further multiplication. This can be repeated for several cycles.

-

-

Rooting & Acclimatization:

-

Once shoots are well-developed (typically >1.5 cm), transfer them to a rooting medium, which is often a half-strength basal medium supplemented with an auxin like IBA.

-

After a robust root system has formed (3-4 weeks), carefully remove the plantlets, wash away all medium, and transfer to a sterile potting mix.

-

Follow the hardening-off protocol described in FAQ Q4 to ensure high survival rates.

-

References

- Title: cytokinin signaling pathway - Molecular Biology Source: Google Vertex AI Search URL

- Title: Cytokinin signaling in plant development Source: Company of Biologists Journals URL

-

Title: Cytokinin signaling and response regulator protein Source: Wikipedia URL: [Link]

-

Title: Cytokinin: From autoclaved DNA to two-component signaling Source: The Plant Cell | Oxford Academic URL: [Link]

-

Title: Cytokinin signaling in plant development Source: PubMed URL: [Link]

- Title: Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L.

-

Title: Morphological, Physiological and Ecological Features of Vitrification in Plant Tissue Culture Source: OMICS International URL: [Link]

-

Title: Occurrence and recovery of vittrification in plant tissue culture Source: Iranian Journal of Rangelands and Forests Plant Breeding and Genetic Research URL: [Link]

-

Title: What are the causes of vitrification? Source: ResearchGate URL: [Link]

-